![molecular formula C17H20N2O B5609267 3-[(diallylamino)methyl]-2-methyl-4-quinolinol](/img/structure/B5609267.png)
3-[(diallylamino)methyl]-2-methyl-4-quinolinol
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Overview
Description
Synthesis Analysis
The synthesis of quinolinols, including compounds similar to 3-[(diallylamino)methyl]-2-methyl-4-quinolinol, often involves heterocyclization reactions starting from acetylquinolinone precursors. Abdel-Megid, Abass, and Hassan (2007) described a method for synthesizing several 3-heterocyclyl-quinolinones, showcasing the reactivity of these compounds towards various nucleophilic and electrophilic reagents, indicating a possible pathway for synthesizing the compound (Abdel-Megid, Abass, & Hassan, 2007).
Molecular Structure Analysis
Molecular structure analysis of similar quinolinol compounds has been conducted using spectroscopic and computational studies. For instance, Pourmousavi et al. (2016) performed a detailed analysis of 2-methyl-4-quinolinol's molecular geometry and vibrational wavenumbers, indicating that the dimeric conformation is more stable than the monomeric ones. Such studies provide insights into the molecular structure and stability of quinolinol derivatives (Pourmousavi et al., 2016).
Chemical Reactions and Properties
Quinolinol derivatives undergo various chemical reactions, demonstrating their reactivity towards different reagents. The formation of heterocyclo[c]quinolinones from the reaction of quinolinone derivatives with various reagents suggests a versatile chemical behavior that could be expected from this compound as well (Abdel-Megid, Abass, & Hassan, 2007).
Physical Properties Analysis
The physical properties of quinolinol derivatives, such as melting points and solubility, can be significantly affected by substitutions on the quinolinol nucleus. Sapochak et al. (2001) reported that methylation of the 8-quinolinol ligand affects photoluminescence and electroluminescence properties, suggesting that similar modifications in this compound could influence its physical properties (Sapochak et al., 2001).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, of quinolinol derivatives can be analyzed through their interactions with various chemical reagents. The study by Abdel-Megid, Abass, and Hassan (2007) illustrates the potential for diverse chemical reactions, offering a glimpse into the chemical versatility that this compound might exhibit (Abdel-Megid, Abass, & Hassan, 2007).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[[bis(prop-2-enyl)amino]methyl]-2-methyl-1H-quinolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-4-10-19(11-5-2)12-15-13(3)18-16-9-7-6-8-14(16)17(15)20/h4-9H,1-2,10-12H2,3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKMKEMIYJSQJSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2N1)CN(CC=C)CC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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